

Application Note: High-Efficiency Separation of Krypton from Helium Using Gas Chromatography

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Helium;krypton

Cat. No.: B14722863

[Get Quote](#)

Abstract

This application note details robust and reproducible methods for the separation and quantification of trace levels of krypton in a helium matrix using gas chromatography (GC). Helium's critical role in various high-technology and scientific applications necessitates stringent purity standards. Krypton, a common impurity, can interfere with these applications. This document provides two primary protocols utilizing different column technologies—Molecular Sieve 5A and Porous Polymer (PLOT)—offering solutions for researchers, scientists, and quality control professionals.

Introduction

Helium is an indispensable gas in numerous scientific and industrial fields, including cryogenics, welding, and as a carrier gas in chromatography itself. For many advanced applications, such as in the semiconductor industry and certain laboratory experiments, the purity of helium is paramount. Noble gases like krypton are common atmospheric impurities that can be present in commercially produced helium.

Gas chromatography (GC) is a powerful and widely used analytical technique for separating and analyzing volatile compounds.^[1] Specifically, gas-solid chromatography (GSC), which employs a solid stationary phase, is exceptionally well-suited for the separation of permanent

and noble gases.[\[2\]](#)[\[3\]](#)[\[4\]](#) This note describes GC methods optimized for the baseline separation of krypton from a bulk helium sample.

Principle of Separation

The chromatographic separation of krypton from helium relies on the principle of differential adsorption on a porous solid stationary phase. The GC column is packed with or coated with a material that has a high surface area, such as a molecular sieve or a porous polymer.

When the gas sample is introduced into the chromatograph, it is carried through the column by an inert carrier gas (typically high-purity helium or nitrogen). Helium, being the smallest and most inert of all gases, exhibits minimal interaction with the stationary phase and thus travels through the column very quickly, eluting at or near the column's dead time.[\[5\]](#) Krypton, a larger atom, interacts more strongly with the adsorbent material of the stationary phase. This stronger interaction causes krypton to be retained on the column for a longer period.[\[6\]](#)[\[7\]](#) The difference in retention times allows for the effective separation and subsequent quantification of krypton.

Instrumentation and Consumables

A standard gas chromatograph equipped with a suitable detector is required.

- Gas Chromatograph: Agilent 990 Micro GC, Agilent 7890B, or equivalent, equipped with a gas sampling valve.[\[8\]](#)
- Detector: A Thermal Conductivity Detector (TCD) is commonly used due to its universal response to all gases.[\[1\]](#)[\[9\]](#) For trace analysis, a Helium Ionization Detector (HID) offers superior sensitivity.
- Carrier Gas: High-purity (99.999% or Grade 5.0) Helium is recommended. Nitrogen or Argon can also be used, depending on the detector and specific analytical goals.[\[10\]](#)
- Columns:
 - Option 1: Molecular Sieve 5A (MS-5A) packed or PLOT column.[\[2\]](#)[\[3\]](#)[\[11\]](#)
 - Option 2: Porous Polymer PLOT column (e.g., Agilent CP-PoraPLOT U or similar).[\[8\]](#)[\[12\]](#)
 - Option 3: Carbon Molecular Sieve packed column (e.g., Carboxen 1000).[\[9\]](#)[\[13\]](#)

- Data Acquisition: Chromatography data station for instrument control and data analysis.
- Calibration Standards: Certified gas standards of krypton in helium at various concentrations are required for accurate quantification.

Experimental Protocols

Two primary protocols are presented, based on the choice of the analytical column. The selection depends on the required resolution, analysis time, and potential interfering gases.

Protocol 1: Separation using a Molecular Sieve 5A Column

Molecular Sieve 5A columns offer excellent retention and are a standard choice for separating permanent and noble gases at temperatures above ambient.[2][3][11]

Methodology:

- System Preparation: Install the Molecular Sieve 5A column. Condition the column by heating to 300°C for at least 3 hours with dry carrier gas flow to remove any adsorbed water, which can negatively impact performance.[11]
- Instrument Setup: Set the GC parameters as detailed in Table 1. Ensure the TCD is properly balanced with a stable baseline.
- Sample Injection: A gas-tight syringe or an automated gas sampling valve is used to introduce a fixed volume of the sample gas into the GC inlet.
- Data Acquisition: Start the data acquisition upon sample injection. Helium will elute first, often as part of the unretained peak. Krypton will elute later as a distinct, sharp peak.
- Calibration: Analyze a series of known krypton-in-helium standards to generate a calibration curve (peak area vs. concentration) for quantitative analysis.

Protocol 2: Separation using a Porous Polymer (PoraPLOT U) Column

Porous polymer columns are highly hydrophobic and provide unique selectivity for a wide range of volatile compounds, including noble gases.[8][14]

Methodology:

- System Preparation: Install the Agilent CP-PoraPLOT U column or equivalent. Porous polymer columns typically require less aggressive conditioning than molecular sieves. Condition as per the manufacturer's instructions.
- Instrument Setup: Set the GC parameters according to the specifications in Table 1. Note the lower isothermal temperature compared to the MS-5A method.[8]
- Sample Injection: Introduce the sample using a gas sampling valve for best reproducibility.
- Data Acquisition: Begin the run. The separation will proceed as described in Protocol 1. The PoraPLOT U column provides excellent separation of krypton from other gases like methane and xenon.[8]
- Calibration: Perform a multi-point calibration using certified standards to ensure accurate quantification of krypton.

Data Presentation

The following tables summarize the recommended starting conditions and expected performance data for the described protocols.

Table 1: Summary of GC Method Parameters for Krypton-Helium Separation

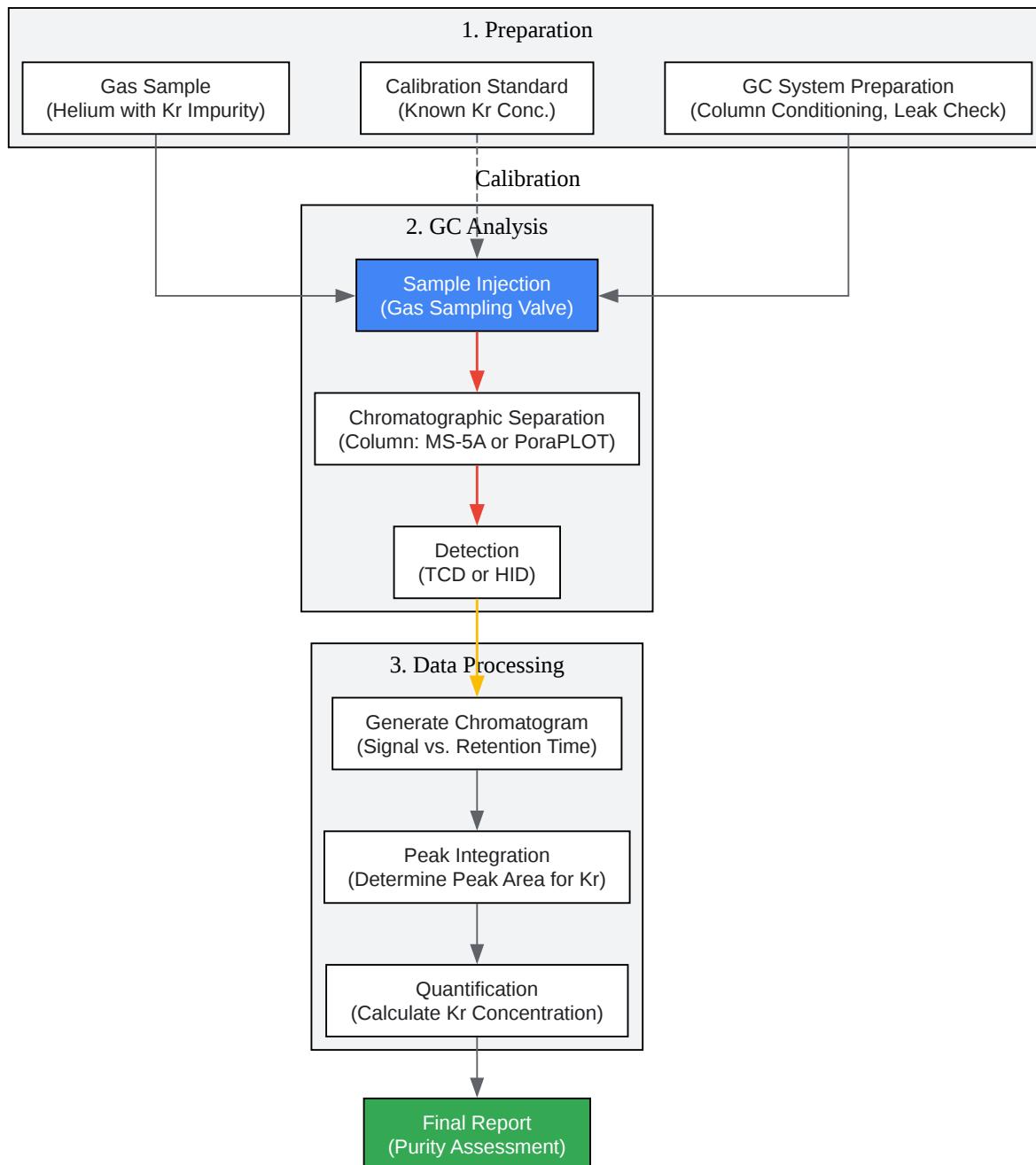

Parameter	Protocol 1: Molecular Sieve 5A	Protocol 2: Agilent CP-PoraPLOT U[8]
Column Type	Molecular Sieve 5A PLOT	Agilent CP-PoraPLOT U
Dimensions	30 m x 0.53 mm ID, 50 µm film	20 m, with backflush
Carrier Gas	Helium	Helium
Column Pressure	~300 kPa	200 kPa
Injector Type	Gas Sampling Valve	Micro GC Injector
Injector Temp.	150°C	50°C
Injection Time	N/A (Valve)	40 ms
Oven Program	50°C Isothermal	40°C Isothermal
Detector	TCD	TCD
Detector Temp.	250°C	N/A (integrated)

Table 2: Typical Retention Data

Compound	Expected Retention (Approximate)	Time	Column Used	Notes
Helium (He)	< 1.0 min	Both		Elutes at or near the column void volume. Not typically quantified as it is the matrix gas.
Krypton (Kr)	~1.5 - 2.5 min		PoraPLOT U	Well-separated from other gases like methane and xenon. [8]
Krypton (Kr)	Varies with Temp.		Molecular Sieve 5A	Retention is highly dependent on oven temperature. Elution order relative to N ₂ can change with temperature. [15]

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the gas chromatography experiment for separating krypton from helium.

[Click to download full resolution via product page](#)

Caption: Workflow for GC analysis of Krypton in Helium.

Troubleshooting

- No Krypton Peak: For trace analysis, ensure the detector is sensitive enough. A HID may be required. Verify injection volume and check for leaks in the sample pathway.
- Poor Resolution/Broad Peaks: Water contamination is a common issue, especially with molecular sieve columns. Re-condition the column at a high temperature.[11] Optimize carrier gas flow rate.
- Shifting Retention Times: Ensure precise and stable control of oven temperature and carrier gas pressure/flow.[7] Inconsistent sample volume or pressure can also cause shifts.

Conclusion

The gas chromatography methods detailed in this application note provide reliable and accurate means for separating and quantifying krypton in a helium matrix. Both Molecular Sieve 5A and Porous Polymer (PoraPLOT) columns are effective, with the choice depending on specific analytical needs and available instrumentation. By following the outlined protocols, researchers and quality control professionals can effectively monitor and ensure the purity of helium for critical applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Thermal conductivity detector - Wikipedia [en.wikipedia.org]
- 2. Molecular Sieve 5A and 13X Packed GC Columns for Permanent Gas Separations [restek.com]
- 3. researchgate.net [researchgate.net]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. indico.sanfordlab.org [indico.sanfordlab.org]
- 6. chromatographytoday.com [chromatographytoday.com]

- 7. Retention Time & Relative Retention Time in GC | Phenomenex [phenomenex.com]
- 8. agilent.com [agilent.com]
- 9. Determination of low levels of krypton in helium by gas chromatography (Journal Article) | OSTI.GOV [osti.gov]
- 10. Issues with analyzing noble gases using gas chromatography with thermal conductivity detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. chromtech.com.au [chromtech.com.au]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. Separation column for Nitrogen, Krypton and Methane - Chromatography Forum [chromforum.org]
- 14. gcms.cz [gcms.cz]
- 15. Analysis of noble and permanent gases on adsorbent columns [restek.com]
- To cite this document: BenchChem. [Application Note: High-Efficiency Separation of Krypton from Helium Using Gas Chromatography]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b14722863#gas-chromatography-for-separating-krypton-from-helium>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com